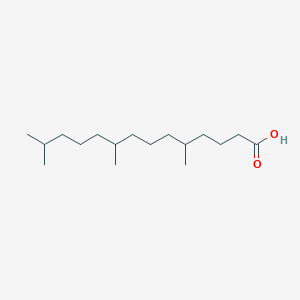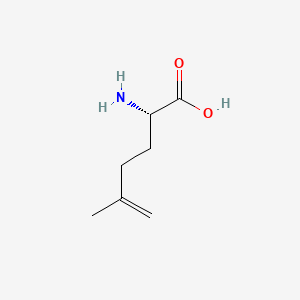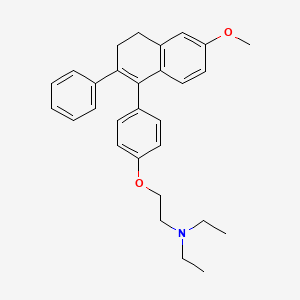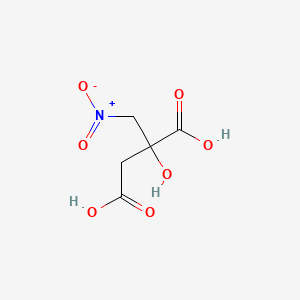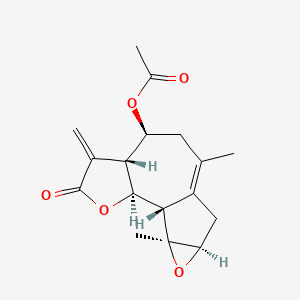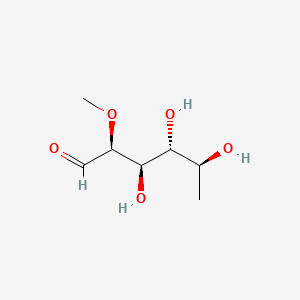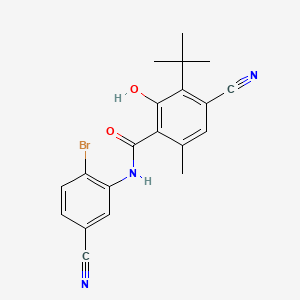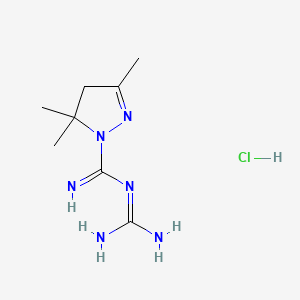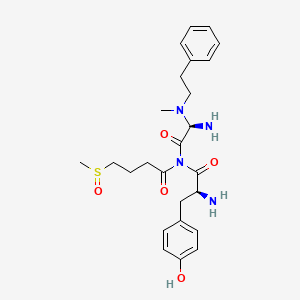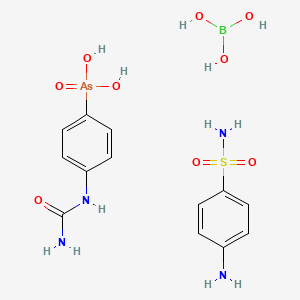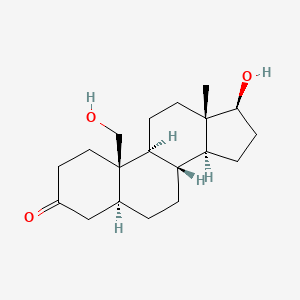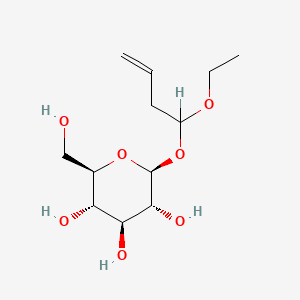
4-Chloro-7-sulfobenzofurazan ammonium salt
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-Chloro-7-sulfobenzofurazan ammonium salt involves the sulfonation of 4-chlorobenzofurazan. This process yields a compound that exhibits specificity towards thiol groups, as demonstrated in studies using glutathione and other thiol-containing compounds (Andrews et al., 1982).
Molecular Structure Analysis
The molecular structure of 4-Chloro-7-sulfobenzofurazan ammonium salt is characterized by its capacity to engage in specific interactions with thiol groups. Its structure allows for selective reactivity, as evidenced in studies involving rat glutathione S-transferases and other proteins (Bolton et al., 1994).
Chemical Reactions and Properties
This compound is known for its fluorescent properties and specific reactivity with thiols. It has been used as a fluorescent substrate for various enzymatic assays, demonstrating its utility in biochemical research. The chemical reactions it undergoes are particularly relevant in the study of proteins and enzymes (Imai et al., 1983).
Aplicaciones Científicas De Investigación
Fluorogenic Thiol-Specific Reagent
Ammonium 4-chloro-7-sulfobenzofurazan is a fluorigenic thiol-specific reagent, useful for the study of thiol peptides and proteins. It has been employed in the evaluation of glutathione and other thiol-containing compounds, providing a sensitive method to detect thiols. The fluorescent intensity of its thiol derivatives surpasses its 7-nitrobenzofurazan counterparts, making it a highly sensitive reagent for thiol detection in various solvents (Andrews et al., 1982).
Specificity for Rat Glutathione S-Transferase Subunit 3
This compound has been identified as highly specific for the rat glutathione S-transferase subunit 3. It offers an efficient fluorescence assay for this enzyme, exhibiting significantly higher specific activities compared to other isoenzymes. Its ability to detect and quantify rat glutathione S-transferase subunit 3 demonstrates its potential as a substrate in active site topology investigations of glutathione S-transferases (Bolton et al., 1994).
Antimicrobial Properties in Cotton Fabrics
A study involved using a 4-aminobenzenesulfonic acid–chloro–triazine adduct treated with cotton fabrics to increase anionic sites for better exhaustion of cationic compounds like Quaternary Ammonium Salts. This approach demonstrated enhanced antimicrobial activity against Staphylococcus aureus, highlighting its application in fabric treatment for improved antimicrobial properties (Son et al., 2006).
Protein-Labelling Reagent
The compound 4-chloro-7-nitrobenzofurazan, related to 4-chloro-7-sulfobenzofurazan ammonium salt, is known for its high electrophilic character, making it suitable for protein labelling. Its electrophilic properties have implications for its application as a protein-labelling reagent, suggesting its potential in biochemical research (Baines et al., 1977).
Fluorogenic Reagent for Thiols
Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F), synthesized as a fluorogenic reagent for thiols, demonstrated superior reactivity compared to its 7-chloro analog. This compound's high sensitivity and specificity for various thiol compounds underline its utility in thiol detection and quantification in biochemical studies (Imai et al., 1983).
Carbonic Anhydrase Inhibitors
A study highlighted the synthesis of a novel class of [1,4]oxazepine-based primary sulfonamides, including derivatives of 4-chloro-3-nitrobenzenesulfonamide, which showed potent inhibition of human carbonic anhydrases. This research underscores the compound's significance in medicinal chemistry, particularly in developing new carbonic anhydrase inhibitors (Sapegin et al., 2018).
Propiedades
IUPAC Name |
azane;4-chloro-2,1,3-benzoxadiazole-7-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O4S.H3N/c7-3-1-2-4(14(10,11)12)6-5(3)8-13-9-6;/h1-2H,(H,10,11,12);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHXPBLOMHGYOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)Cl)S(=O)(=O)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501001955 | |
| Record name | 7-Chloro-2,1,3-benzoxadiazole-4-sulfonic acid--ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501001955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-sulfobenzofurazan ammonium salt | |
CAS RN |
81377-14-2 | |
| Record name | 7-Chloro-2,1,3-benzoxadiazole-4-sulfonic acid--ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501001955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-7-sulfobenzofurazan ammonium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



